4-Bromo-5-fluoro-2-methylpyridine
CAS No.: 1211590-24-7
Cat. No.: VC0113911
Molecular Formula: C6H5BrFN
Molecular Weight: 190.015
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211590-24-7 |
---|---|
Molecular Formula | C6H5BrFN |
Molecular Weight | 190.015 |
IUPAC Name | 4-bromo-5-fluoro-2-methylpyridine |
Standard InChI | InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Standard InChI Key | MENOXSCJWFSFHL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=N1)F)Br |
Introduction
Chemical Structure and Properties
Structural Features
4-Bromo-2-fluoro-5-methylpyridine consists of a pyridine ring with three substituents. The nitrogen atom in the pyridine ring serves as a basic site, while the halogen substituents (bromine and fluorine) influence the electron distribution and reactivity of the molecule. The methyl group adds lipophilicity and can participate in certain reactions where nucleophilic substitution may occur.
Chemical Properties
The chemical behavior of this compound is significantly influenced by the presence of electronegative halogens attached to the pyridine ring. The bromine at position 4 makes the compound susceptible to nucleophilic aromatic substitution reactions, while the fluorine at position 2 increases the electron deficiency of the aromatic system. The methyl group at position 5 contributes to the steric profile and can undergo various functionalization reactions .
Table 1: Key Chemical Properties of 4-Bromo-2-fluoro-5-methylpyridine
Property | Value | Source |
---|---|---|
Molecular Weight | 190.01 g/mol | |
Chemical Formula | C6H5BrFN | |
Functional Groups | Pyridine, Bromo, Fluoro, Methyl | |
Reactivity | Susceptible to nucleophilic substitution |
Physical Properties and Characteristics
While specific data for this exact compound is limited, related halogenated pyridines typically exhibit the following characteristics: moderate water solubility, higher solubility in organic solvents, and existence as colorless to pale yellow liquids or solids at room temperature. The compound likely has a distinctive odor typical of pyridine derivatives .
Applications and Research Significance
Synthetic Applications
4-Bromo-2-fluoro-5-methylpyridine has potential applications as a building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions (such as Suzuki, Sonogashira, or Negishi couplings), making it valuable in the synthesis of more complex molecules. The fluorine atom contributes to metabolic stability in drug candidates while the methyl group offers opportunities for further functionalization.
Comparison with Related Compounds
The search results also contain information about a structurally similar compound: 5-Bromo-2-fluoro-4-methyl-pyridine (CAS No. 864830-16-0). Although similar, these compounds differ in the positioning of substituents, which significantly affects their chemical behavior and applications .
Table 2: Comparison of 4-Bromo-2-fluoro-5-methylpyridine with Similar Compound
The positioning of substituents on the pyridine ring can significantly influence the compound's reactivity patterns, making each isomer potentially useful for different synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume